15-羟基-7-氧代脱氢枞酸

描述

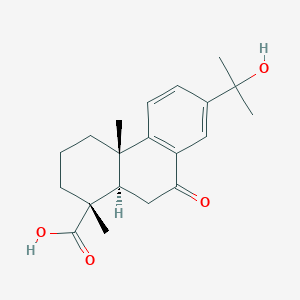

15-Hydroxy-7-oxodehydroabietic acid (15-HOA) is a naturally occurring diterpene acid found in a variety of plants, including conifers, cypresses, and pines. It is a major component of the resin of these plants and is known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-microbial activities. 15-HOA has been studied for its potential therapeutic applications, including the treatment of inflammatory diseases, cancer, and Alzheimer's disease.

科学研究应用

. .

Antioxidant Activity

One of the significant applications of “15-Hydroxy-7-oxodehydroabietic acid” is its role in antioxidant activity. A study on rosemary leaf extracts showed that lactic acid fermentation enhances antioxidant activity in extracts by increasing the total phenolic content . The increased antioxidant activity is associated with the increased extraction of several compounds, including "15-Hydroxy-7-oxodehydroabietic acid" .

作用机制

Mode of Action

It is an oxidation product of dehydroabietic acid

Biochemical Pathways

It is known to be a component of Portuguese gum rosin , but the downstream effects of its action on biochemical pathways require further investigation.

Pharmacokinetics

Its impact on bioavailability is unknown. The compound has a molecular weight of 330.418, a density of 1.2±0.1 g/cm3, and a boiling point of 522.4±50.0 °C at 760 mmHg .

Result of Action

It has been identified as a grade III allergen according to the GPMT method , suggesting it may induce an immune response.

Action Environment

It is known to be stable under dry conditions and at temperatures between 2-8℃ .

属性

IUPAC Name |

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPXAZNVQUWDFH-NSISKUIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques are employed to identify and quantify 15-Hydroxy-7-oxodehydroabietic acid in complex mixtures like archaeological samples?

A: Both direct exposure electron ionization mass spectrometry (DE-MS) and gas chromatography/mass spectrometry (GC/MS) prove valuable in analyzing 15-Hydroxy-7-oxodehydroabietic acid and its related compounds. DE-MS provides a rapid fingerprint of the sample, highlighting major components like abietanes, indicating the presence of diterpenic resinous material and its oxidation state []. For a more detailed molecular-level understanding, GC/MS is preferred. This technique allows for the identification of specific oxidized and aromatized abietanes, including 15-Hydroxy-7-oxodehydroabietic acid, offering insights into the origin and degradation of the material [].

Q2: Beyond archaeological applications, where else is 15-Hydroxy-7-oxodehydroabietic acid found, and what is its significance?

A: 15-Hydroxy-7-oxodehydroabietic acid is a significant component of rosin, a natural product derived from pine trees. In a study focusing on rosemary extracts, researchers found that spontaneous fermentation by lactic acid bacteria significantly enhanced the extraction of antioxidants, including 15-Hydroxy-7-oxodehydroabietic acid []. This suggests a potential role for this compound in enhancing the antioxidant properties of plant extracts.

Q3: Has 15-Hydroxy-7-oxodehydroabietic acid been linked to any biological activities?

A: While not explicitly explored in the provided research, a related compound, 7-oxodehydroabietic acid, has been identified as a contact allergen, particularly in individuals sensitive to gum rosin []. This finding underscores the importance of investigating the potential allergenic properties of 15-Hydroxy-7-oxodehydroabietic acid, given its structural similarity and presence in rosin. Further research is needed to understand its potential impact on human health.

Q4: The research mentions pinecones as a source of 15-Hydroxy-7-oxodehydroabietic acid. What is the context of this finding?

A: Research on Pinus koraiensis pinecone water extract identified 15-Hydroxy-7-oxodehydroabietic acid as one of the eight main components []. Notably, this extract exhibited cytotoxic activity against several human lung cancer cell lines and induced apoptosis, a programmed cell death mechanism []. While the specific contribution of 15-Hydroxy-7-oxodehydroabietic acid to these effects remains unclear, this finding opens avenues for exploring its potential antitumor properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)

![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)